molecular formula C16H11F3O4 B6405155 3-(4-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261912-61-1

3-(4-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6405155
CAS RN: 1261912-61-1
M. Wt: 324.25 g/mol
InChI Key: YJUOXZDPTWSUKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid (MCTFBA) is an organic acid that is widely used in scientific research. It is a white crystalline solid that can be synthesized in the laboratory using a variety of methods. It is used in a variety of scientific applications, including biochemical research, drug development, and cell biology.

Scientific Research Applications

3-(4-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% is used in a variety of scientific research applications. It is used in biochemical research to study the structure and function of proteins. It is also used in drug development to study the effects of drugs on the body. Additionally, it is used in cell biology to study the structure and function of cells.

Mechanism of Action

3-(4-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% is believed to act as an inhibitor of enzymes. It binds to the active site of enzymes and prevents them from performing their normal functions. This can be used to study the structure and function of enzymes, as well as to study the effects of drugs on the body.
Biochemical and Physiological Effects
3-(4-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, which can lead to changes in the structure and function of proteins. It has also been shown to affect the structure and function of cells. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

3-(4-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize in the laboratory. Additionally, it is relatively stable and can be stored at room temperature. However, it is not soluble in water, so it must be dissolved in an appropriate solvent before use. Additionally, it is not very soluble in organic solvents, so it must be used in small quantities.

Future Directions

There are a variety of potential future directions for the use of 3-(4-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% in scientific research. One potential direction is to use it to study the effects of drugs on the body. Additionally, it could be used to study the structure and function of proteins and cells. It could also be used to study the effects of inflammation and oxidation on the body. Finally, it could be used to study the structure and function of enzymes.

Synthesis Methods

3-(4-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized in the laboratory using a variety of methods. One of the most common methods is the reaction of 4-methoxycarbonylphenol with trifluoromethanesulfonic anhydride in an aqueous medium. This reaction is typically conducted at room temperature and yields a white crystalline solid. Other methods of synthesis include the reaction of 4-methoxycarbonylphenol with trifluoromethanesulfonic acid in an aqueous medium, or the reaction of 4-methoxycarbonylphenol with trifluoromethanesulfonyl chloride in an aqueous medium.

properties

IUPAC Name

3-(4-methoxycarbonylphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3O4/c1-23-15(22)10-4-2-9(3-5-10)11-6-12(14(20)21)8-13(7-11)16(17,18)19/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUOXZDPTWSUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690727
Record name 4'-(Methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261912-61-1
Record name 4'-(Methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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